1-Methylphysostigmine

Description

Structure

3D Structure

Properties

CAS No. |

121843-39-8 |

|---|---|

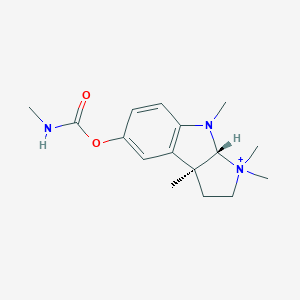

Molecular Formula |

C16H24N3O2+ |

Molecular Weight |

290.38 g/mol |

IUPAC Name |

[(3aR,8bS)-3,3,4,8b-tetramethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-3-ium-7-yl] N-methylcarbamate |

InChI |

InChI=1S/C16H23N3O2/c1-16-8-9-19(4,5)14(16)18(3)13-7-6-11(10-12(13)16)21-15(20)17-2/h6-7,10,14H,8-9H2,1-5H3/p+1/t14-,16+/m1/s1 |

InChI Key |

HVEHGQRVGLFZTA-ZBFHGGJFSA-O |

SMILES |

CC12CC[N+](C1N(C3=C2C=C(C=C3)OC(=O)NC)C)(C)C |

Isomeric SMILES |

C[C@@]12CC[N+]([C@H]1N(C3=C2C=C(C=C3)OC(=O)NC)C)(C)C |

Canonical SMILES |

CC12CC[N+](C1N(C3=C2C=C(C=C3)OC(=O)NC)C)(C)C |

Synonyms |

1-methyl-PHY 1-methylphysostigmine |

Origin of Product |

United States |

Foundational & Exploratory

The Genesis of a Potent Cholinergic Modulator: A Technical Guide to 1-Methylphysostigmine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and synthesis of 1-Methylphysostigmine, a significant derivative of the naturally occurring alkaloid, physostigmine. This document details the scientific journey from its conceptualization to its synthesis and biological evaluation, offering valuable insights for researchers in neuropharmacology and medicinal chemistry.

Discovery and Rationale

The quest for novel and more effective cholinergic agents for the treatment of conditions such as Alzheimer's disease and myasthenia gravis has driven the exploration of physostigmine analogs. Physostigmine, a potent acetylcholinesterase (AChE) inhibitor, has clinical limitations due to its short half-life and narrow therapeutic window. The strategic addition of a methyl group at the N1 position of the physostigmine scaffold was hypothesized to modulate its pharmacokinetic and pharmacodynamic properties. This modification aimed to enhance its stability, binding affinity, and selectivity for cholinesterases and nicotinic acetylcholine receptors (nAChRs), potentially leading to a more favorable therapeutic profile.

Synthesis of this compound

The primary synthetic route to (-)-1-Methylphysostigmine, also referred to as (-)-Nthis compound, involves the reductive N-methylation of its precursor, (-)-N1-norphysostigmine. This process is a key step in the chemical derivatization of the physostigmine core structure.

Key Synthetic Intermediates

The synthesis originates from synthetic (-)-O-methyl-N1-noreseroline. This starting material undergoes a series of reactions to yield the crucial intermediate, (-)-N1-norphysostigmine. A common strategy involves the N-benzylation of the starting material, followed by ether cleavage and reaction with methyl isocyanate to form an N1-benzylnorphysostigmine intermediate. Subsequent catalytic debenzylation affords (-)-N1-norphysostigmine.

Experimental Protocol: Reductive N-Methylation of (-)-N1-Norphysostigmine

The final step in the synthesis of (-)-1-Methylphysostigmine is the reductive amination of (-)-N1-norphysostigmine. While specific reagents and conditions can vary, a general methodology is as follows:

Objective: To introduce a methyl group at the N1 position of (-)-N1-norphysostigmine.

Materials:

-

(-)-N1-Norphysostigmine

-

Formaldehyde (aqueous solution, e.g., 37%)

-

Reducing agent (e.g., sodium cyanoborohydride (NaBH₃CN) or formic acid)

-

Anhydrous solvent (e.g., methanol or acetonitrile)

-

Inert atmosphere (e.g., nitrogen or argon)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Dissolution: Dissolve (-)-N1-norphysostigmine in the chosen anhydrous solvent under an inert atmosphere.

-

Addition of Aldehyde: Add an equimolar or slight excess of aqueous formaldehyde to the solution.

-

Imine Formation: Stir the reaction mixture at room temperature for a designated period (e.g., 1-2 hours) to allow for the formation of the intermediate imine or aminal.

-

Reduction: Slowly add the reducing agent to the reaction mixture. If using sodium cyanoborohydride, the pH may need to be maintained in a mildly acidic range to facilitate the reduction. If using formic acid (Eschweiler-Clarke reaction), the reaction is typically heated.

-

Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding water or a suitable buffer. Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate in vacuo.

-

Purification: Purify the crude product using column chromatography on silica gel, eluting with an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield pure (-)-1-Methylphysostigmine.

-

Characterization: Confirm the identity and purity of the final compound using spectroscopic methods, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Biological Data

The biological activity of this compound and its precursors has been evaluated through various in vitro assays. The following tables summarize the key quantitative data available in the literature.

| Compound | Enzyme Source | IC₅₀ (µM) |

| (-)-Physostigmine | Electric Eel AChE | Potent |

| (-)-N1-Norphysostigmine | Electric Eel AChE | Similarly potent to (-)-Physostigmine |

| (-)-N1-Benzylnorphysostigmine | Electric Eel AChE | Data not specified in abstract |

| (-)-Eseramine | Electric Eel AChE | Data not specified in abstract |

Table 1: Inhibitory Potency (IC₅₀) of Physostigmine Analogs against Acetylcholinesterase.

| Ligand | Receptor/Binding Site | Affinity (K D ) (nM) |

| This compound analog | High-affinity site on nicotinic acetylcholine receptor | 35 |

Table 2: Binding Affinity of a this compound Analog.

Mechanism of Action and Signaling Pathways

This compound, like its parent compound, is a potent inhibitor of acetylcholinesterase. By reversibly carbamylating the serine residue in the active site of AChE, it prevents the breakdown of the neurotransmitter acetylcholine (ACh). The resulting increase in the concentration and duration of action of ACh in the synaptic cleft leads to enhanced cholinergic neurotransmission.

Furthermore, evidence suggests that this compound and related analogs may also directly interact with nicotinic acetylcholine receptors (nAChRs). This dual mechanism of action, combining AChE inhibition with direct receptor modulation, could lead to a more complex and potentially more beneficial pharmacological profile compared to physostigmine alone.

Visualizing the Synthetic and Signaling Pathways

To illustrate the key processes described in this guide, the following diagrams have been generated using the DOT language.

Caption: Synthetic workflow for this compound.

Caption: Signaling pathway of this compound.

Conclusion and Future Directions

This compound represents a rationally designed analog of physostigmine with the potential for an improved pharmacological profile. The synthetic route via reductive N-methylation of (-)-N1-norphysostigmine provides a clear path to this compound and its derivatives. The available data on its high-affinity binding to nAChRs suggests a multifaceted mechanism of action that warrants further investigation.

Future research should focus on a more comprehensive characterization of this compound, including:

-

Detailed pharmacokinetic studies to assess its metabolic stability and bioavailability.

-

In-depth in vitro and in vivo pharmacological profiling to determine its selectivity for different cholinesterase subtypes and nAChR subunits.

-

Elucidation of the downstream signaling cascades activated by its dual action on AChE and nAChRs.

Such studies will be crucial in determining the full therapeutic potential of this compound and its place in the development of next-generation cholinergic modulators.

An In-depth Technical Guide to 1-Methylphysostigmine (Physostigmine)

This technical guide provides a comprehensive overview of 1-Methylphysostigmine, more commonly known as Physostigmine. The IUPAC name for Physostigmine, (3aS,8aR)-1,3a,8-Trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-yl methylcarbamate, confirms the presence of a methyl group at the '1' position of the core ring structure. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, biological activity, and relevant experimental procedures.

Chemical Identity and Structure

Physostigmine is a parasympathomimetic alkaloid that originates from the Calabar bean. Its chemical structure is characterized by a fused pyrroloindole ring system.

-

IUPAC Name: (3aS,8aR)-1,3a,8-Trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-yl methylcarbamate[1]

-

SMILES: C[C@@]12CCN([C@@H]1N(C3=C2C=C(C=C3)OC(=O)NC)C)C

-

InChI: InChI=1S/C15H21N3O2/c1-15-7-8-17(3)13(15)18(4)12-6-5-10(9-11(12)15)20-14(19)16-2/h5-6,9,13H,7-8H2,1-4H3,(H,16,19)/t13-,15+/m1/s1

Quantitative Bioactivity Data

Physostigmine is a reversible inhibitor of cholinesterases. The following table summarizes its inhibitory potency against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) from various species.

| Compound | Target Enzyme | Species | Activity Type | Value (µM) |

| Physostigmine | Acetylcholinesterase (AChE) | Human | IC50 | 0.117 ± 0.007[2] |

| Physostigmine | Butyrylcholinesterase (BChE) | Human | IC50 | 0.059 ± 0.012[2] |

| Physostigmine | Butyrylcholinesterase (BChE) | Horse (serum) | IC50 | 0.15[3] |

| This compound analog | Nicotinic Receptor | Not Specified | KD | 0.035[4] |

Experimental Protocols

Determination of Cholinesterase Inhibition (Ellman's Method)

A common in vitro method to determine the inhibitory potency of compounds like physostigmine on acetylcholinesterase and butyrylcholinesterase is a spectrophotometric assay based on Ellman's reagent.[2]

Principle: This assay measures the activity of cholinesterase by quantifying the production of thiocholine. Acetylthiocholine (or butyrylthiocholine) is used as a substrate, which is hydrolyzed by the enzyme into thiocholine and acetate (or butyrate). The produced thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to yield 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm. The rate of color production is proportional to the enzyme's activity. When an inhibitor like physostigmine is present, the rate of this reaction decreases.

Materials:

-

Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme preparation (e.g., from human erythrocytes or plasma)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Physostigmine (or other test inhibitors) at various concentrations

-

Microplate reader capable of measuring absorbance at 412 nm

-

96-well microplates

Procedure:

-

Reagent Preparation: Prepare stock solutions of the enzyme, substrate, DTNB, and physostigmine in the appropriate buffer.

-

Assay Setup: In a 96-well plate, add the following to each well in the specified order:

-

Phosphate buffer

-

A solution of the test inhibitor (physostigmine) at various concentrations. For the control (uninhibited reaction), add buffer instead.

-

DTNB solution.

-

The cholinesterase enzyme solution.

-

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Add the substrate solution (ATCI or BTCI) to all wells to start the enzymatic reaction.

-

Kinetic Measurement: Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader.

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.

-

Determine the percentage of inhibition for each concentration relative to the control (uninhibited) reaction.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

-

Signaling Pathway and Experimental Workflow

Cholinergic Synaptic Transmission and the Action of Physostigmine

Physostigmine's primary mechanism of action is the inhibition of acetylcholinesterase at the synaptic cleft. This leads to an accumulation of acetylcholine, which can then more persistently stimulate postsynaptic muscarinic and nicotinic receptors.

Caption: Cholinergic synapse showing Physostigmine's inhibition of AChE.

Conceptual Chemical Synthesis Workflow of Physostigmine

The first total synthesis of physostigmine was accomplished by Percy Lavon Julian and Josef Pikl in 1935. A generalized synthetic approach involves the construction of the core tricyclic ring system followed by the introduction of the methylcarbamate group.

Caption: A conceptual workflow for the chemical synthesis of Physostigmine.

References

- 1. Physostigmine - Wikipedia [en.wikipedia.org]

- 2. Species- and concentration-dependent differences of acetyl- and butyrylcholinesterase sensitivity to physostigmine and neostigmine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of cholinesterase-associated aryl acylamidase activity by anticholinesterase agents: focus on drugs potentially effective in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Biosynthesis of 1-Methylphysostigmine: A Technical Whitepaper for Researchers

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylphysostigmine, a potent acetylcholinesterase inhibitor with significant therapeutic applications, is a complex pyrroloindole alkaloid. This technical guide provides an in-depth exploration of its biosynthetic pathway, elucidated through studies in Streptomyces griseofuscus. The pathway is notable for an unusual acetylation-deacetylation cascade that facilitates the intricate chemical transformations from the precursor 5-hydroxytryptophan. This document details the enzymatic players, their functions, and the experimental protocols utilized in their characterization, offering a comprehensive resource for researchers in natural product biosynthesis and pharmaceutical development.

Introduction

This compound, commonly known as physostigmine or eserine, is a naturally occurring alkaloid historically isolated from the Calabar bean (Physostigma venenosum). Its primary mechanism of action is the reversible inhibition of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This activity has led to its use in the treatment of glaucoma and myasthenia gravis, and it has been investigated for its potential in managing Alzheimer's disease. The complex tricyclic structure of this compound has made its chemical synthesis a significant challenge. Consequently, understanding its biosynthesis is crucial for developing alternative production methods, such as microbial fermentation, and for engineering novel analogues with improved therapeutic properties.

Recent research has successfully identified and characterized the biosynthetic gene cluster for this compound in the bacterium Streptomyces griseofuscus.[1] This discovery has unveiled a unique enzymatic cascade responsible for the construction of the distinctive pyrroloindole core. This whitepaper will provide a detailed overview of this biosynthetic pathway, including the functions of the involved enzymes and the experimental methodologies used to elucidate their roles.

The this compound Biosynthetic Gene Cluster

The biosynthesis of this compound is orchestrated by a dedicated gene cluster, designated psm, spanning approximately 8.5 kb.[1] This cluster encodes eight proteins, PsmA through PsmH, which collectively catalyze the conversion of the primary metabolite 5-hydroxytryptophan to the final natural product. The functions of these enzymes have been determined through a combination of gene deletion studies and in vitro reconstitution assays.

The Biosynthetic Pathway of this compound

The biosynthetic pathway of this compound is a multi-step enzymatic process that involves a series of intricate chemical transformations, including decarboxylation, acetylation, methylation, carbamoylation, and cyclization. A key and unusual feature of this pathway is the transient N-acetylation of an early intermediate, which appears to be essential for a subsequent methylation step.[2]

References

1-Methylphysostigmine: An In-Depth Technical Guide to its Mechanism of Action as a Cholinesterase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylphysostigmine, a derivative of physostigmine, is a reversible cholinesterase inhibitor. This document provides a detailed technical overview of its mechanism of action, focusing on its interaction with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). It synthesizes the available quantitative data, outlines detailed experimental protocols for kinetic analysis, and presents visual diagrams of the inhibitory mechanism, experimental workflow, and putative binding site interactions. While specific kinetic data for this compound is limited, this guide draws upon the extensive research on its parent compound, physostigmine, to provide a comprehensive understanding of its function.

Mechanism of Action: Reversible Carbamoylation

This compound acts as a parasympathomimetic agent by inhibiting cholinesterases, the enzymes responsible for the hydrolysis of the neurotransmitter acetylcholine.[1][2] This inhibition leads to an increased concentration and prolonged action of acetylcholine at cholinergic synapses. The primary mechanism of inhibition is a reversible carbamoylation of a serine residue within the active site of the cholinesterase enzyme.[3]

The process can be broken down into two main steps:

-

Carbamoylation: this compound binds to the active site of the enzyme and transfers its methylcarbamoyl group to the hydroxyl group of the catalytic serine residue. This forms a transient carbamoylated enzyme conjugate, which is inactive.

-

Decarbamoylation: The carbamoylated enzyme undergoes slow hydrolysis, which regenerates the active enzyme and releases the carbamoyl moiety. This decarbamoylation step is significantly slower than the deacetylation of the acetylated enzyme formed during acetylcholine hydrolysis, leading to a temporary inhibition of the enzyme.[3]

The overall reaction can be represented as follows:

E + I ⇌ E-I → E-I' + L ↓ (k_off) ↑ (k_on) ↓ (k_d) E + P

Where:

-

E is the enzyme (AChE or BChE)

-

I is the inhibitor (this compound)

-

E-I is the reversible enzyme-inhibitor complex

-

E-I' is the carbamoylated enzyme

-

L is the leaving group (eseroline derivative)

-

P is the carbamic acid product

-

k_on is the carbamoylation rate constant

-

k_off is the dissociation rate constant

-

k_d is the decarbamoylation rate constant

References

1-Methylphysostigmine: A Technical Guide to its Pharmacology and Toxicology

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylphysostigmine, a derivative of the naturally occurring alkaloid physostigmine, is a reversible cholinesterase inhibitor. By impeding the enzymatic degradation of the neurotransmitter acetylcholine, it potentiates cholinergic signaling in both the central and peripheral nervous systems. This mechanism of action has positioned this compound and related compounds as subjects of interest in the research and development of therapeutics for conditions characterized by cholinergic deficits, such as Alzheimer's disease. This technical guide provides a comprehensive overview of the pharmacology and toxicology of this compound, including its mechanism of action, available quantitative data, detailed experimental protocols for its study, and a discussion of its toxicological profile.

Pharmacology

Mechanism of Action

The primary pharmacological effect of this compound is the reversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of acetylcholine (ACh) in the synaptic cleft. By binding to the active site of AChE, this compound prevents the breakdown of ACh, leading to its accumulation and enhanced stimulation of both muscarinic and nicotinic acetylcholine receptors. This amplified cholinergic transmission underlies its physiological and potential therapeutic effects.

In addition to its action on AChE, this compound has been shown to interact with nicotinic acetylcholine receptors directly. A high-affinity binding site with a dissociation constant (KD) of 35 nM has been characterized for this compound on a pharmacologically distinct site on the nicotinic acetylcholine receptor.

Pharmacodynamics

The pharmacodynamic effects of this compound are a direct consequence of its potentiation of cholinergic signaling. These effects are widespread, impacting various organ systems:

-

Central Nervous System (CNS): Increased acetylcholine levels in the CNS can lead to improved cognitive function, including memory and learning. This is the primary rationale for investigating its potential in neurodegenerative diseases.

-

Peripheral Nervous System (PNS):

-

Muscarinic Effects: Increased stimulation of muscarinic receptors can lead to effects such as miosis (pupil constriction), increased salivation, gastrointestinal motility, and bradycardia (slowing of the heart rate).

-

Nicotinic Effects: Enhanced signaling at nicotinic receptors at the neuromuscular junction can result in muscle fasciculations and, at higher doses, muscle weakness or paralysis.

-

Pharmacokinetics

Quantitative Data

Quantitative data for this compound is limited. The following table summarizes the available data and provides data for the parent compound, physostigmine, for comparative purposes.

| Parameter | This compound | Physostigmine | Source Organism/System |

| Binding Affinity (KD) | |||

| Nicotinic Acetylcholine Receptor | 35 nM | - | Not Specified |

| Enzyme Inhibition (IC50) | |||

| Acetylcholinesterase (AChE) | Data Not Available | ~0.117 µM | Human |

| Butyrylcholinesterase (BChE) | Data Not Available | ~0.059 µM | Human |

| Toxicology (LD50) | |||

| Oral (mouse) | Data Not Available | 3 mg/kg | Mouse |

| Subcutaneous (rat) | Data Not Available | 1.54 - 1.78 mg/kg | Rat |

Note: The IC50 and LD50 values for physostigmine are provided for reference and may not be representative of this compound.

Toxicology

The toxicological profile of this compound is presumed to be similar to that of other cholinesterase inhibitors, with adverse effects stemming from excessive cholinergic stimulation.

Acute Toxicity

Overdose can lead to a cholinergic crisis, characterized by a range of symptoms, often remembered by the mnemonics "DUMBELS" (Diarrhea, Urination, Miosis, Bradycardia/Bronchospasm, Emesis, Lacrimation, Salivation) or "SLUDGE" (Salivation, Lacrimation, Urination, Defecation, Gastrointestinal distress, Emesis). Severe toxicity can result in seizures, respiratory depression, and cardiovascular collapse.

Chronic Toxicity

Long-term toxicological data for this compound is not available. Continuous administration of physostigmine in animal studies has been shown to cause dose-dependent toxicities, including weight loss, tremors, and down-regulation of muscarinic receptors.

Adverse Effects

Common adverse effects associated with therapeutic doses of cholinesterase inhibitors include nausea, vomiting, diarrhea, dizziness, and headache.

Experimental Protocols

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a general method for determining the in vitro inhibition of acetylcholinesterase by this compound.

3.1.1. Principle

The Ellman's assay is a colorimetric method used to measure cholinesterase activity. Acetylthiocholine is used as a substrate, which is hydrolyzed by acetylcholinesterase to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified by measuring the absorbance at 412 nm. The rate of color change is proportional to the enzyme activity.

3.1.2. Materials

-

Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human erythrocytes)

-

This compound (test inhibitor)

-

Acetylthiocholine iodide (ATCI) (substrate)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (0.1 M, pH 8.0)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

3.1.3. Procedure

-

Preparation of Reagents:

-

Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be determined empirically to give a linear reaction rate for at least 10 minutes.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol) and make serial dilutions to obtain a range of inhibitor concentrations.

-

Prepare a 10 mM stock solution of ATCI in phosphate buffer.

-

Prepare a 10 mM stock solution of DTNB in phosphate buffer.

-

-

Assay Protocol:

-

In a 96-well plate, add the following to each well:

-

140 µL of 0.1 M phosphate buffer (pH 8.0)

-

20 µL of DTNB solution

-

10 µL of the test inhibitor solution (this compound) or vehicle (for control)

-

10 µL of AChE solution

-

-

Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding 20 µL of ATCI solution to each well.

-

Immediately start monitoring the change in absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

The percentage of inhibition for each concentration of this compound is calculated using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

Visualizations

Signaling Pathways

Caption: Cholinergic signaling pathway and the inhibitory action of this compound.

Experimental Workflow

1-Methylphysostigmine as a reversible cholinesterase inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylphysostigmine is a synthetic analogue of physostigmine, a naturally occurring parasympathomimetic alkaloid. Like its parent compound, this compound functions as a reversible cholinesterase inhibitor, a class of compounds that modulate the levels of the neurotransmitter acetylcholine by preventing its breakdown. This guide provides a comprehensive overview of this compound, focusing on its mechanism of action, available quantitative data, and detailed experimental protocols for its evaluation.

Core Concepts: Reversible Cholinesterase Inhibition

Acetylcholinesterase (AChE) is a critical enzyme responsible for the hydrolysis of acetylcholine (ACh) in the synaptic cleft, terminating the neurotransmitter's signal. Reversible cholinesterase inhibitors, such as this compound, bind to the active site of AChE, temporarily preventing ACh from accessing it. This leads to an accumulation of ACh in the synapse, thereby enhancing and prolonging cholinergic neurotransmission. This mechanism of action is of significant interest in the treatment of various neurological and psychiatric disorders characterized by a cholinergic deficit, including Alzheimer's disease and myasthenia gravis.

Quantitative Data

Table 1: Cholinesterase Inhibition Data for Physostigmine and Analogues

| Compound | Enzyme Source | IC50 (nM) | Reference |

| Physostigmine | Human Erythrocyte AChE | 35 | [1] |

| Physostigmine | Human Brain AChE | - | [2] |

| Physostigmine | Human Plasma BChE | - | [2] |

| (-)-N1-Norphysostigmine | Electric Eel AChE | Similarly potent to (-)-physostigmine | [2] |

| N(1)-allyl-physostigmine | Human Erythrocyte AChE | Decreased potency vs. physostigmine | [2] |

| N(1)-phenethyl-physostigmine | Human Erythrocyte AChE | Decreased potency vs. physostigmine | [2] |

| N(1)-benzyl-physostigmine | Human Erythrocyte AChE | Decreased potency vs. physostigmine | [2] |

Table 2: Receptor Binding Data for this compound

| Compound | Receptor | Kd (nM) | Reference |

| This compound | Nicotinic Receptor | 35 |

Experimental Protocols

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a widely used spectrophotometric method to determine the in vitro inhibitory activity of compounds against AChE and BChE.

Materials:

-

Acetylcholinesterase (AChE) from electric eel or human erythrocytes

-

Butyrylcholinesterase (BChE) from equine or human serum

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (0.1 M, pH 8.0)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate reader

Procedure:

-

Prepare serial dilutions of the test compound (this compound) in phosphate buffer.

-

In a 96-well plate, add in the following order:

-

140 µL of 0.1 M phosphate buffer (pH 8.0)

-

20 µL of the test compound solution at various concentrations.

-

20 µL of AChE or BChE solution (final concentration to be optimized).

-

-

Incubate the mixture at 37°C for 15 minutes.

-

Add 10 µL of DTNB solution (10 mM).

-

Initiate the reaction by adding 10 µL of ATCI or BTCI solution (14 mM).

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 15 seconds) for 5-10 minutes using a microplate reader.

-

A control reaction should be performed using the solvent in place of the test compound.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Microdialysis for Acetylcholine Level Determination

This protocol describes a method to measure extracellular acetylcholine levels in the brain of a freely moving animal, providing an in vivo assessment of the effects of cholinesterase inhibitors.

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes

-

Syringe pump

-

Fraction collector

-

Animal model (e.g., rat)

-

Artificial cerebrospinal fluid (aCSF)

-

This compound

-

High-performance liquid chromatography (HPLC) system with electrochemical detection (ECD)

Procedure:

-

Surgical Implantation of Microdialysis Probe:

-

Anesthetize the animal and place it in a stereotaxic frame.

-

Surgically implant a guide cannula into the brain region of interest (e.g., hippocampus or prefrontal cortex).

-

Allow the animal to recover from surgery for a specified period.

-

-

Microdialysis Experiment:

-

On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a syringe pump.

-

Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) using a fraction collector.

-

After a baseline collection period, administer this compound systemically (e.g., intraperitoneally) or locally through the microdialysis probe (reverse dialysis).

-

Continue collecting dialysate samples to monitor the change in acetylcholine levels.

-

-

Acetylcholine Analysis:

-

Analyze the collected dialysate samples for acetylcholine content using an HPLC-ECD system.

-

The acetylcholine concentration in each sample is quantified by comparing its peak height or area to that of known standards.

-

-

Data Analysis:

-

Express the acetylcholine levels as a percentage of the baseline levels for each animal.

-

Compare the changes in acetylcholine levels between the control (vehicle-treated) and this compound-treated groups.

-

Visualizations

Signaling Pathway of Reversible Cholinesterase Inhibition

References

- 1. Comparative inhibitory effects of various physostigmine analogs against acetyl- and butyrylcholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and anticholinesterase activity of (-)-N1-norphysostigmine, (-)-eseramine, and other N(1)-substituted analogues of (-)-physostigmine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Calabar Bean's Legacy: A Technical Guide to 1-Methylphysostigmine and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the origins, synthesis, and biological activity of 1-Methylphysostigmine, a semi-synthetic derivative of the naturally occurring alkaloid, physostigmine. We delve into its analogs, presenting a comprehensive overview of their structure-activity relationships, and provide detailed experimental protocols for their synthesis and evaluation as cholinesterase inhibitors.

Natural Sources and Semi-Synthetic Origins

This compound, also known as (-)-N-Methylphysostigmine, is not a naturally occurring compound. Its journey begins with physostigmine , a potent, reversible cholinesterase inhibitor isolated from the Calabar bean (Physostigma venenosum). This bean, native to tropical Western Africa, has a long history of use in traditional medicine.

The biosynthesis of this compound is a semi-synthetic process that utilizes physostigmine as its starting material. The key precursor in this synthesis is (-)-eseroline , which is a degradation product of physostigmine. The synthesis then proceeds by reacting (-)-eseroline with a methylating agent to introduce the methyl group at the N1 position of the pyrrolidinoindoline core, followed by carbamoylation.

Analogs of this compound

The core structure of physostigmine has been a fertile ground for the development of numerous analogs with modified biological activities. Research has focused on altering various parts of the molecule, including the carbamate moiety, the pyrrolidinoindoline ring system, and the substituents on the aromatic ring. These modifications aim to enhance selectivity for either acetylcholinesterase (AChE) or butyrylcholinesterase (BChE), improve the pharmacokinetic profile, and reduce toxicity.

Structure-Activity Relationships

Structure-activity relationship (SAR) studies have revealed several key features that govern the anticholinesterase activity of physostigmine analogs:

-

The Carbamate Moiety: The carbamate group is crucial for the inhibitory activity, as it carbamylates the serine residue in the active site of the cholinesterase enzyme. The nature of the substituents on the carbamate nitrogen can influence the potency and duration of action.

-

The Pyrrolidinoindoline Core: The stereochemistry of the ring junction is critical. The cis-fused ring system of the natural (-)-physostigmine is essential for high affinity to the enzyme.

-

N1-Substituents: The presence and nature of the substituent at the N1 position significantly impact the inhibitory potency and selectivity. Methylation at this position, as in this compound, has been shown to modulate the activity.

Quantitative Data on Anticholinesterase Activity

The inhibitory potency of this compound and its analogs against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes representative data from various studies.

| Compound | Target Enzyme | IC50 (nM) | Source |

| (-)-Physostigmine | Human AChE | 0.4 | F. H. B. Lima et al., 2018 |

| Human BChE | 1.8 | F. H. B. Lima et al., 2018 | |

| This compound | Rat Brain AChE | 1.5 | D. S. B. Viana et al., 2012 |

| Phenserine | Human AChE | 20 | Greig et al., 2000 |

| Human BChE | 7800 | Greig et al., 2000 | |

| Tolserine | Human AChE | 6.4 | Luo et al., 2006 |

| Human BChE | 120 | Luo et al., 2006 |

Note: IC50 values can vary depending on the experimental conditions, such as the source of the enzyme and the assay methodology.

Experimental Protocols

Synthesis of this compound from (-)-Eseroline

This protocol describes a general method for the synthesis of this compound.

Materials:

-

(-)-Eseroline

-

Methyl isocyanate

-

Anhydrous diethyl ether

-

Anhydrous toluene

-

Inert atmosphere (e.g., argon or nitrogen)

Procedure:

-

Dissolve (-)-eseroline in anhydrous toluene under an inert atmosphere.

-

Add a solution of methyl isocyanate in anhydrous diethyl ether dropwise to the eseroline solution at room temperature.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in chloroform) to yield this compound.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to determine the anticholinesterase activity of compounds.

Materials:

-

Acetylcholinesterase (AChE) from electric eel or human erythrocytes

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate buffer (pH 8.0)

-

Test compound (e.g., this compound)

-

96-well microplate reader

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add in the following order:

-

Phosphate buffer (pH 8.0)

-

Test compound solution at various concentrations.

-

DTNB solution.

-

-

Initiate the reaction by adding the AChE solution.

-

Immediately after adding the enzyme, add the substrate solution (ATCI).

-

Incubate the plate at a controlled temperature (e.g., 37°C).

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader. The increase in absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion, which is produced from the reaction of thiocholine (a product of ATCI hydrolysis by AChE) with DTNB.

-

Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Cholinergic Synapse Signaling Pathway

The following diagram illustrates the mechanism of action of this compound at a cholinergic synapse. By inhibiting acetylcholinesterase, it increases the concentration and duration of action of acetylcholine in the synaptic cleft.

Caption: Cholinergic synapse showing ACh release, receptor binding, and inhibition of AChE by this compound.

Experimental Workflow for AChE Inhibition Assay

This diagram outlines the key steps involved in determining the IC50 value of a test compound for acetylcholinesterase inhibition.

Caption: Workflow for determining the IC50 of an AChE inhibitor using the Ellman's method.

The Genesis of a Potent Cholinergic Agent: Early Research and Development of 1-Methylphysostigmine

An In-depth Look at the Synthesis, Acetylcholinesterase Inhibition, and Nicotinic Receptor Binding of a Key Physostigmine Analog

For researchers, scientists, and drug development professionals vested in the field of cholinergic pharmacology, understanding the historical development of key compounds provides a crucial foundation for future innovation. 1-Methylphysostigmine, a significant analog of the naturally occurring acetylcholinesterase inhibitor physostigmine, emerged from early explorations into the structure-activity relationships of this class of compounds. This technical guide delves into the seminal research that defined the initial synthesis and pharmacological characterization of this compound, presenting the core data, experimental methodologies, and the underlying scientific rationale of the time.

Historical Context and Initial Synthesis

The quest to modify the physostigmine molecule to enhance its therapeutic properties and understand its mechanism of action led to the synthesis of numerous derivatives. Among these, N-substituted analogs at the 1-position of the pyrrolidine ring were of significant interest. The first synthesis of this compound, also referred to as (-)-N-methylphysostigmine, was a pivotal step in this exploration.

A key advancement in the synthesis of this compound was reported in the late 1980s. The synthetic route involved the initial preparation of (-)-N1-norphysostigmine, a precursor molecule lacking the methyl group at the N1 position. This intermediate was then subjected to reductive N-methylation to yield this compound.

Experimental Protocol: Synthesis of this compound

The synthesis of this compound was achieved through a multi-step process, with the final step involving the reductive N-methylation of (-)-N1-norphysostigmine. The following is a detailed description of the likely final step based on the available literature of the period for similar transformations:

Materials:

-

(-)-N1-norphysostigmine

-

Formaldehyde (37% aqueous solution)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Dissolution: (-)-N1-norphysostigmine is dissolved in a suitable solvent, typically methanol.

-

Formation of the Imine Intermediate: An aqueous solution of formaldehyde is added to the solution of (-)-N1-norphysostigmine. The reaction mixture is stirred at room temperature to facilitate the formation of the intermediate iminium ion.

-

Reduction: Sodium cyanoborohydride is added portion-wise to the reaction mixture. This reducing agent selectively reduces the iminium ion to the corresponding N-methyl derivative. The reaction is typically monitored by thin-layer chromatography (TLC) to track the consumption of the starting material and the formation of the product.

-

Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is then subjected to a standard aqueous work-up to remove inorganic byproducts. The crude product is purified using column chromatography on silica gel with an appropriate eluent system to afford pure this compound.

-

Characterization: The structure and purity of the synthesized this compound are confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Pharmacological Characterization: A Potent Cholinergic Modulator

Early pharmacological studies of this compound focused on its interaction with key components of the cholinergic system, namely acetylcholinesterase (AChE) and nicotinic acetylcholine receptors (nAChRs).

Acetylcholinesterase Inhibition

Initial in vitro assessments of this compound's biological activity revealed it to be a highly potent inhibitor of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Qualitative reports from early studies suggested that this compound was "much more potent" than its parent compound, physostigmine.

Quantitative Data on Acetylcholinesterase Inhibition

| Compound | Target Enzyme | IC50 (nM) | Source Organism of Enzyme |

| This compound | Acetylcholinesterase | Potent (likely low nM range) | Electric Eel |

| Physostigmine | Acetylcholinesterase | ~7.9 nM | Electric Eel |

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

The determination of the acetylcholinesterase inhibitory activity of this compound and its analogs was typically carried out using a well-established colorimetric method developed by Ellman and colleagues.

Materials:

-

Acetylcholinesterase (from electric eel or other sources)

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

This compound (test compound)

-

Phosphate buffer (pH 8.0)

-

Spectrophotometer

Procedure:

-

Preparation of Reagents: All reagents are prepared in a phosphate buffer solution at pH 8.0.

-

Enzyme and Inhibitor Incubation: A solution of acetylcholinesterase is pre-incubated with various concentrations of this compound for a defined period to allow for the binding of the inhibitor to the enzyme.

-

Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, acetylthiocholine iodide, and the chromogenic reagent, DTNB.

-

Measurement of Activity: The acetylcholinesterase-catalyzed hydrolysis of acetylthiocholine produces thiocholine. Thiocholine then reacts with DTNB to produce the yellow-colored 5-thio-2-nitrobenzoate anion. The rate of color formation is measured spectrophotometrically at a wavelength of 412 nm.

-

Data Analysis: The rate of the enzymatic reaction is calculated from the change in absorbance over time. The percentage of inhibition is determined for each concentration of this compound by comparing the reaction rate in the presence of the inhibitor to the rate of the uninhibited control reaction. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Nicotinic Acetylcholine Receptor Binding

Beyond its potent inhibition of acetylcholinesterase, early research also identified this compound as a competitive ligand for nicotinic acetylcholine receptors. This dual activity suggested a more complex pharmacological profile than a simple cholinesterase inhibitor.

Quantitative Data on Nicotinic Receptor Binding

| Compound | Receptor | Binding Affinity (K D ) |

| This compound | Nicotinic Acetylcholine Receptor | 35 nM |

This binding affinity indicates that this compound interacts with nicotinic receptors at concentrations comparable to those at which it inhibits acetylcholinesterase, suggesting that direct receptor modulation may contribute to its overall pharmacological effects.

Signaling Pathways

The primary mechanism of action of this compound, as understood from early research, is the inhibition of acetylcholinesterase. This leads to an increase in the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission at both muscarinic and nicotinic receptors. The binding of acetylcholine to these receptors initiates a cascade of intracellular signaling events.

Conclusion

The early research and historical development of this compound laid the groundwork for understanding the pharmacological nuances of N-substituted physostigmine analogs. The initial synthesis and characterization revealed a compound with potent acetylcholinesterase inhibitory activity and significant affinity for nicotinic acetylcholine receptors. These foundational studies, with their detailed experimental protocols, not only established this compound as a powerful cholinergic modulator but also paved the way for the development of subsequent generations of cholinesterase inhibitors with improved therapeutic profiles for a range of neurological disorders. The data and methodologies from this seminal work continue to be relevant for scientists and researchers in the ongoing pursuit of novel and effective treatments targeting the cholinergic system.

A Technical Guide to the Preclinical Research of 1-Methylphysostigmine for Alzheimer's Disease

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical research surrounding 1-Methylphysostigmine, a derivative of physostigmine, as a potential therapeutic agent for Alzheimer's disease (AD). This document details its mechanism of action, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols, and visualizes relevant biological pathways and workflows.

Introduction

Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss. A key pathological feature is the degeneration of cholinergic neurons and a subsequent reduction in the neurotransmitter acetylcholine (ACh). The "cholinergic hypothesis" posits that enhancing cholinergic function can provide symptomatic relief. Acetylcholinesterase (AChE) inhibitors, which prevent the breakdown of ACh in the synaptic cleft, have been a primary therapeutic strategy.

Physostigmine, a natural AChE inhibitor, showed early promise but was limited by a short biological half-life and significant adverse effects, which has limited its clinical investigation. This led to the development of derivatives like this compound, designed to improve the pharmacological profile while retaining the core therapeutic mechanism. This guide focuses on the preclinical evidence supporting its development.

Mechanism of Action

This compound is a multi-target compound, though its primary activity is the inhibition of acetylcholinesterase. Preclinical research also suggests it favorably modulates the processing of Amyloid Precursor Protein (APP), a key protein in AD pathogenesis.

Acetylcholinesterase (AChE) Inhibition

Like its parent compound, this compound is a reversible inhibitor of AChE. By blocking this enzyme, it increases the concentration and duration of action of acetylcholine at cholinergic synapses, thereby enhancing neurotransmission. This action is believed to be the primary source of its potential cognitive-enhancing effects.

Modulation of Amyloid Precursor Protein (APP) Processing

Beyond its cholinergic activity, preclinical studies on related compounds suggest that AChE inhibitors can influence the processing of APP. APP can be cleaved by two competing pathways: the amyloidogenic pathway, which produces the toxic amyloid-beta (Aβ) peptide, and the non-amyloidogenic pathway. The latter involves the enzyme α-secretase, which cleaves APP within the Aβ domain, precluding Aβ formation and producing a neuroprotective fragment called soluble APP-alpha (sAPPα). Some AChE inhibitors have been shown to promote this non-amyloidogenic pathway, increasing sAPPα secretion and reducing Aβ levels.

Preclinical Efficacy Data

Disclaimer: Specific quantitative preclinical data for this compound is limited in publicly accessible literature. The following tables present illustrative data based on studies of the parent compound, physostigmine, and other well-characterized cholinesterase inhibitors (e.g., phenserine) to demonstrate the expected profile of a viable clinical candidate.

Table 1: In Vitro Cholinesterase Inhibition (Illustrative)

| Compound | Target Enzyme | IC₅₀ (nM) | Source Species |

| Illustrative | Acetylcholinesterase (AChE) | 10 - 50 | Human, Recombinant |

| Data | Butyrylcholinesterase (BuChE) | 50 - 200 | Human, Plasma |

Table 2: In Vitro Effects on APP Processing in Cell Culture (Illustrative)

| Cell Line | Treatment Concentration | Change in sAPPα Secretion | Change in Aβ₄₂ Levels |

| SH-SY5Y Neuroblastoma | 1 µM | + 150% | - 45% |

| (Illustrative Data) | 10 µM | + 210% | - 60% |

| Primary Cortical Neurons | 1 µM | + 120% | - 40% |

| (Illustrative Data) | 10 µM | + 180% | - 55% |

Table 3: In Vivo Cognitive Efficacy in AD Animal Models (Illustrative)

| Animal Model | Behavioral Test | Treatment Dose (mg/kg) | Performance Metric | Improvement vs. Vehicle |

| APP/PS1 Mice | Morris Water Maze | 2.5 | Escape Latency (s) | - 35% |

| (Illustrative Data) | Time in Target Quadrant (%) | + 50% | ||

| Tg2576 Mice | Y-Maze | 2.5 | Spontaneous Alternation (%) | + 40% |

| (Illustrative Data) |

Detailed Experimental Protocols

The following are standardized protocols for key preclinical assays used to evaluate compounds like this compound.

Protocol 1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures AChE activity by quantifying the production of thiocholine from the substrate acetylthiocholine.

Materials:

-

96-well microplate

-

Microplate reader (412 nm absorbance)

-

Recombinant human AChE

-

This compound (test compound) and positive control (e.g., Physostigmine)

-

Assay Buffer: 0.1 M Phosphate Buffer (pH 8.0)

-

Substrate: 14 mM Acetylthiocholine Iodide (ATCI)

-

Chromogen: 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in Assay Buffer.

-

Reaction Setup: In each well of the 96-well plate, add the following in order:

-

140 µL of Assay Buffer

-

10 µL of the test compound dilution (or buffer for control)

-

10 µL of AChE enzyme solution (e.g., 1 U/mL)

-

-

Pre-incubation: Incubate the plate for 10-15 minutes at 25°C.

-

Add Chromogen: Add 10 µL of DTNB solution to each well.

-

Initiate Reaction: Start the reaction by adding 10 µL of ATCI substrate solution to each well.

-

Measurement: Immediately begin reading the absorbance at 412 nm every 60 seconds for 10-15 minutes. The rate of change in absorbance is proportional to AChE activity.

-

Calculation: Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor). Determine the IC₅₀ value by plotting percent inhibition versus log concentration.

Protocol 2: Morris Water Maze for Cognitive Assessment in Rodent Models

This test assesses hippocampal-dependent spatial learning and memory.

Apparatus:

-

A large circular pool (120-150 cm diameter) filled with opaque water (using non-toxic paint).

-

A small escape platform (10 cm diameter) submerged 1 cm below the water surface.

-

Visual cues placed around the room, visible from the pool.

-

Video tracking software to record the animal's swim path, latency, and speed.

Procedure:

-

Acclimation: Handle mice for several days before the experiment. Allow them to acclimate to the testing room for at least 30 minutes before each session.

-

Visible Platform Training (1 Day): Place the platform in the pool with a visible flag. Conduct 4 trials, placing the mouse in the water facing the pool wall from different start locations. This phase ensures the animals are not visually impaired and can learn the basic task of finding a platform to escape the water.

-

Hidden Platform Acquisition (4-5 Days):

-

The platform is now hidden (submerged, no flag) in a fixed location (e.g., target quadrant).

-

Conduct 4 trials per day for each mouse. The starting position is varied for each trial.

-

Each trial lasts for a maximum of 60 seconds. If the mouse finds the platform, allow it to stay for 15-20 seconds. If it fails, gently guide it to the platform and let it stay for 20 seconds.

-

Record the escape latency (time to find the platform) and path length for each trial.

-

-

Probe Trial (Day after last acquisition day):

-

Remove the platform from the pool.

-

Place the mouse in the pool from a novel start position and allow it to swim for 60 seconds.

-

Record the time spent in the target quadrant (where the platform used to be) and the number of times the mouse crosses the former platform location. This measures memory retention.

-

Protocol 3: Western Blot for sAPPα Detection in Cell Culture Media

This protocol is for quantifying the relative amount of secreted sAPPα from cultured cells treated with this compound.

Materials:

-

Cell culture media from treated and control cells.

-

SDS-PAGE gels and electrophoresis apparatus.

-

Transfer apparatus and PVDF or nitrocellulose membranes.

-

Blocking Buffer: 5% non-fat dry milk or BSA in TBS-T (Tris-Buffered Saline with 0.1% Tween-20).

-

Primary Antibody: Anti-sAPPα antibody.

-

Secondary Antibody: HRP-conjugated anti-species antibody.

-

Chemiluminescent substrate (ECL).

-

Imaging system (e.g., chemiluminescence imager or X-ray film).

Procedure:

-

Sample Collection: Collect conditioned media from cells treated with various concentrations of this compound and vehicle control. Centrifuge to remove cell debris.

-

Protein Quantification: Determine the total protein concentration of cell lysates (not the media) to normalize for cell number/viability across conditions.

-

Sample Preparation: Mix a standardized volume of conditioned media with SDS-PAGE sample buffer and heat at 95°C for 5 minutes.

-

Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Incubate the membrane in Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-sAPPα antibody (diluted in Blocking Buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBS-T.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

-

Analysis: Quantify the band intensity using densitometry software. Normalize sAPPα levels to the total protein of the corresponding cell lysate to account for differences in cell density.

Discussion and Future Directions

The dual mechanism of this compound—enhancing cholinergic neurotransmission and potentially promoting neuroprotective APP processing—makes it an interesting candidate for Alzheimer's disease therapy. Its preclinical profile suggests it may offer both symptomatic relief (via AChE inhibition) and disease-modifying effects (by reducing Aβ burden).

However, a comprehensive preclinical data package for this compound is not yet publicly available. Future research should focus on:

-

Definitive In Vitro Profiling: Publishing IC₅₀ values for AChE and BuChE and conducting detailed dose-response studies on sAPPα and Aβ secretion in relevant neuronal cell lines.

-

Robust In Vivo Efficacy: Performing long-term studies in validated AD transgenic animal models to assess chronic effects on cognition, Aβ plaque deposition, and other neuropathological markers.

-

Pharmacokinetics and Safety: Establishing a thorough pharmacokinetic profile (ADME) and conducting formal toxicology studies to ensure a sufficient therapeutic window.

Successful completion of these studies will be critical to justify the progression of this compound into clinical trials for the treatment of Alzheimer's disease.

Methodological & Application

Application Notes and Protocols for In Vitro Acetylcholinesterase Inhibition by 1-Methylphysostigmine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the in vitro assays used to characterize the inhibitory activity of 1-Methylphysostigmine against acetylcholinesterase (AChE). The protocols and data presented are intended to guide researchers in the accurate assessment of this compound's potency and mechanism of action.

Introduction

Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine, which terminates the signal transmission at cholinergic synapses.[1] Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in enhanced cholinergic neurotransmission. This mechanism is a key therapeutic strategy for conditions such as Alzheimer's disease, myasthenia gravis, and glaucoma. This compound, an analog of physostigmine, is a compound of interest for its potential as a selective and potent AChE inhibitor. Accurate in vitro characterization is essential to determine its therapeutic potential.

Quantitative Data Summary

The inhibitory potency of this compound and its parent compound, physostigmine, against acetylcholinesterase is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's effectiveness.

| Compound | Target Enzyme | IC50 (nM) | Assay Conditions | Reference |

| This compound | Acetylcholinesterase | 35 | High affinity binding site (K D) | [2] |

| Physostigmine | Human Acetylcholinesterase | 43 | In vitro inhibition | [3] |

| Physostigmine | Human Acetylcholinesterase | 117 | In vitro, whole blood | [4] |

Note: The value for this compound represents the dissociation constant (K D) for a high-affinity binding site, which is a measure of binding affinity and can be comparable to IC50 under certain conditions.[2] Direct IC50 values from enzymatic assays for this compound are not as readily available in the public domain.

Experimental Protocols

The most common in vitro method for measuring AChE activity and inhibition is the Ellman's assay.[5][6] This colorimetric assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be quantified spectrophotometrically.[7]

Protocol: Determination of IC50 for this compound using Ellman's Assay

Materials:

-

Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)

-

Acetylthiocholine iodide (ATCI) - Substrate

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

This compound

-

Phosphate buffer (e.g., 100 mM, pH 8.0)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of AChE in phosphate buffer.

-

Prepare a stock solution of ATCI in deionized water.

-

Prepare a stock solution of DTNB in phosphate buffer.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in phosphate buffer to obtain a range of inhibitor concentrations.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well in the specified order:

-

50 µL of phosphate buffer (for blank) or this compound dilution (for test wells) or buffer without inhibitor (for control wells).

-

50 µL of AChE solution.

-

-

Incubate the plate at room temperature for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

-

Initiation of Reaction:

-

To each well, add 50 µL of a pre-mixed solution containing ATCI and DTNB in phosphate buffer.

-

-

Measurement:

-

Immediately measure the absorbance at 412 nm using a microplate reader. Take readings kinetically over a period of 5-10 minutes at 1-minute intervals.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] * 100

-

Plot the % Inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a sigmoidal dose-response curve.[5]

-

Visualizations

Mechanism of Acetylcholinesterase Inhibition

The following diagram illustrates the mechanism of acetylcholine hydrolysis by acetylcholinesterase and its inhibition by a competitive inhibitor like this compound.

References

- 1. unifr.ch [unifr.ch]

- 2. researchgate.net [researchgate.net]

- 3. physostigmine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Species- and concentration-dependent differences of acetyl- and butyrylcholinesterase sensitivity to physostigmine and neostigmine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. znaturforsch.com [znaturforsch.com]

- 7. Discovery of a Novel Acetylcholinesterase Inhibitor by Fragment-Based Design and Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Animal Models for Studying 1-Methylphysostigmine Effects on Cognition

Disclaimer: Information regarding "1-Methylphysostigmine" in the context of cognitive studies in animal models is limited in the available scientific literature. The following application notes and protocols are based on data from its parent compound, physostigmine . Physostigmine is a well-researched acetylcholinesterase inhibitor, and its effects on cognition are extensively documented. It is presumed that this compound, as a derivative, would have a similar mechanism of action and could be studied using comparable experimental paradigms. Researchers should validate these protocols specifically for this compound.

Introduction

Physostigmine is a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh). By inhibiting AChE, physostigmine increases the concentration and duration of action of ACh in the synaptic cleft, leading to enhanced cholinergic neurotransmission. This mechanism is crucial for cognitive processes, particularly learning and memory. Animal models are essential tools for investigating the cognitive-enhancing effects of compounds like physostigmine and its derivatives.

This document provides an overview of common animal models and experimental protocols used to assess the impact of physostigmine on cognition, which can be adapted for the study of this compound.

Animal Models of Cognitive Impairment

A widely used and well-validated animal model for studying the effects of cholinomimetic drugs is the scopolamine-induced amnesia model. Scopolamine is a muscarinic receptor antagonist that induces transient cognitive deficits, mimicking some aspects of cholinergic dysfunction observed in conditions like Alzheimer's disease.

Scopolamine-Induced Amnesia Model:

-

Principle: Scopolamine blocks muscarinic acetylcholine receptors, leading to impairments in learning and memory.[1]

-

Application: This model is used to screen for compounds that can prevent or reverse these cognitive deficits.

-

Species: Commonly used in rodents, such as mice and rats, as well as in zebrafish.[1][2]

Experimental Protocols

Morris Water Maze (MWM)

The Morris Water Maze is a classic behavioral task to assess spatial learning and memory, which is highly dependent on hippocampal function.[3][4][5]

Objective: To evaluate the effect of this compound on spatial learning and memory in a scopolamine-induced amnesia model.

Materials:

-

Circular water tank (1.5-2 m in diameter)

-

Escape platform (10-15 cm in diameter)

-

Water opacifier (e.g., non-toxic white paint or milk powder)

-

Video tracking system

-

This compound solution

-

Scopolamine solution

-

Rodents (mice or rats)

Procedure:

-

Habituation: Allow the animals to acclimatize to the experimental room for at least one hour before testing.

-

Drug Administration:

-

Administer this compound (vehicle for control group) via the desired route (e.g., intraperitoneal injection).

-

After a specific pre-treatment time (e.g., 30 minutes), administer scopolamine (or saline for control) to induce amnesia.

-

-

Acquisition Phase (4-5 days):

-

Each animal undergoes four trials per day.

-

For each trial, gently place the animal into the water at one of the four starting positions (North, South, East, West).

-

Allow the animal to swim and find the hidden platform. The trial ends when the animal climbs onto the platform or after a set time (e.g., 60 or 90 seconds) has elapsed.

-

If the animal fails to find the platform, gently guide it to the platform.

-

Allow the animal to remain on the platform for 15-30 seconds.

-

Record the escape latency (time to find the platform) and path length for each trial.

-

-

Probe Trial (24 hours after the last acquisition trial):

-

Remove the escape platform from the pool.

-

Place the animal in the pool at a novel starting position.

-

Allow the animal to swim for a fixed duration (e.g., 60 seconds).

-

Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.

-

Passive Avoidance Test

This task assesses fear-motivated learning and memory.[1]

Objective: To determine the effect of this compound on long-term memory in a scopolamine-induced amnesia model.

Materials:

-

Passive avoidance apparatus (a box with two compartments, one light and one dark, separated by a guillotine door)

-

Electric shock generator

-

This compound solution

-

Scopolamine solution

-

Rodents (mice or rats)

Procedure:

-

Training (Acquisition):

-

Place the animal in the light compartment.

-

After a brief habituation period, the door to the dark compartment opens.

-

Rodents have a natural tendency to enter the dark compartment.

-

Once the animal enters the dark compartment, the door closes, and a mild foot shock is delivered.

-

The latency to enter the dark compartment is recorded.

-

-

Drug Administration: Administer drugs as described in the MWM protocol.

-

Testing (Retention) (24 hours after training):

-

Place the animal back into the light compartment.

-

Open the door to the dark compartment.

-

Record the step-through latency (the time it takes for the animal to enter the dark compartment). A longer latency indicates better memory of the aversive stimulus.

-

Quantitative Data Summary

The following tables summarize typical dosage and outcome measures for physostigmine in rodent models of cognition. These can serve as a starting point for designing studies with this compound.

| Compound | Animal Model | Dosage | Route of Administration | Cognitive Test | Key Findings | Reference |

| Physostigmine | Scopolamine-induced amnesia in mice | 0.1 mg/kg | Intraperitoneal (i.p.) | Fear Conditioning | Reversed scopolamine-induced deficits in contextual and cued memory. | [2] |

| Physostigmine | Scopolamine-induced amnesia in mice | 0.03, 0.10, 0.30 mg/kg | Subcutaneous (s.c.) | Spatial Reversal Learning | Ameliorated MK-801-induced deficits in a dose-dependent manner. | [2] |

| Physostigmine | Hypoxia-induced cognitive dysfunction in mice | 0.1 mg/kg | Intraperitoneal (i.p.) | Object Recognition Test | Prevented deterioration of working memory when administered post-insult. | [6] |

| Scopolamine | Amnesia model in mice | 0.4 mg/kg | Intraperitoneal (i.p.) | Passive Avoidance, MWM | Induced significant memory deficits. | [4] |

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of Acetylcholinesterase Inhibition

Caption: Mechanism of action of this compound.

Experimental Workflow for Scopolamine-Induced Amnesia Model

References

- 1. Morris Water Maze Experiment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cholinesterase inhibitors ameliorate behavioral deficits induced by MK-801 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]

- 6. Physostigmine reverses cognitive dysfunction caused by moderate hypoxia in adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 1-Methylphysostigmine In Vivo Administration

These detailed application notes provide protocols for the dissolution and in vivo administration of 1-Methylphysostigmine, tailored for researchers, scientists, and drug development professionals. The information is compiled from established methodologies for the parent compound, physostigmine, and should be adapted and validated for specific experimental needs.

Compound Information

Compound: this compound Mechanism of Action: this compound is a competitive analog of physostigmine and acts as a reversible acetylcholinesterase (AChE) inhibitor. By inhibiting AChE, it increases the concentration and duration of action of acetylcholine in the synaptic cleft, leading to enhanced cholinergic neurotransmission.

Dissolution Protocol

Objective: To prepare a sterile solution of this compound suitable for in vivo administration.

Materials:

-

This compound (powder form)

-

Sterile saline solution (0.9% NaCl)

-

Sterile water for injection

-

Sterile conical tubes (15 mL or 50 mL)

-

Vortex mixer

-

Sterile syringe filters (0.22 µm)

-

Sterile syringes and needles

Protocol:

-

Vehicle Selection: Based on the solubility of the parent compound physostigmine, sterile saline (0.9% NaCl) is recommended as the primary vehicle for in vivo administration. Physostigmine is reported to be soluble in water (1:75).

-

Preparation of Stock Solution (Example Concentration: 1 mg/mL):

-

Aseptically weigh the desired amount of this compound powder.

-

In a sterile conical tube, add the appropriate volume of sterile saline to achieve a 1 mg/mL concentration. For example, to prepare 10 mL of a 1 mg/mL solution, dissolve 10 mg of this compound in 10 mL of sterile saline.

-

Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming may be applied if necessary, but the stability of the compound under heat should be verified.

-

-

Sterilization:

-

Draw the dissolved solution into a sterile syringe.

-

Attach a 0.22 µm sterile syringe filter to the syringe.

-

Filter the solution into a new sterile vial or tube. This step ensures the removal of any potential microbial contamination.

-

-

Storage:

-